Tert-butyl 3-amino-2-hydroxypropanoate

Catalog No.
S9090944
CAS No.
1427379-81-4
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-amino-2-hydroxypropanoate

CAS Number

1427379-81-4

Product Name

Tert-butyl 3-amino-2-hydroxypropanoate

IUPAC Name

tert-butyl 3-amino-2-hydroxypropanoate

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3

InChI Key

IYRULVWLVRRRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)O

Tert-butyl 3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino acids and their derivatives. It features a tert-butyl group, an amino group, and a hydroxyl group attached to a propanoate backbone, making it a versatile compound in both synthetic and biological contexts. Its molecular formula is C7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3, and it has a molecular weight of 161.20 g/mol.

This compound is of significant interest in various fields due to its unique structural characteristics, which allow for diverse reactivity patterns. The presence of the amino and hydroxyl groups enables it to participate in multiple

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group with reagents like alkyl halides or acyl chlorides.

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation can yield keto derivatives, while reduction can regenerate hydroxyl functionalities.

The biological activity of tert-butyl 3-amino-2-hydroxypropanoate is linked to its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with active sites on proteins, influencing their activity. Research indicates that compounds with similar structures may exhibit significant effects on enzyme mechanisms and protein-ligand interactions, highlighting the potential for this compound in biochemical studies.

Tert-butyl 3-amino-2-hydroxypropanoate can be synthesized through several methods:

  • Asymmetric Synthesis: Utilization of chiral auxiliaries to produce enantiomerically pure compounds.
  • Reduction Reactions: For example, the synthesis might involve reducing precursors using sodium borohydride under controlled conditions.
  • Industrial Production: Large-scale synthesis often employs cost-effective methods, including the use of protected amino acid ionic liquids to enhance yields during dipeptide synthesis, which can be adapted for this compound .

Tert-butyl 3-amino-2-hydroxypropanoate has several applications across different fields:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biological Studies: Used in research related to enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Industry: Functions as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Studies on the interactions of tert-butyl 3-amino-2-hydroxypropanoate with biological targets reveal its potential role in modulating enzyme activity and influencing metabolic pathways. The steric hindrance provided by the tert-butyl group may affect binding affinities and specificities towards target enzymes or receptors, thus impacting biological outcomes.

Several compounds share structural similarities with tert-butyl 3-amino-2-hydroxypropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-amino-3-hydroxypropanoateLacks amino groupLess versatile in certain reactions
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateContains phenyl groupAlters reactivity and applications
Tert-butyl 3-hydroxypropanoateSimilar structure but lacks amino groupLimited functional versatility

Uniqueness

Tert-butyl 3-amino-2-hydroxypropanoate stands out due to its combination of functional groups (tert-butyl, amino, and hydroxyl), which confer distinct reactivity patterns not found in similar compounds. This versatility enables its application across various chemical syntheses and biological studies, enhancing its value in research and industrial contexts .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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